molecular formula C19H17ClN4O3 B2454107 2-(4-chlorophenoxy)-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)acetamide CAS No. 1021108-22-4

2-(4-chlorophenoxy)-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)acetamide

Cat. No. B2454107
CAS RN: 1021108-22-4
M. Wt: 384.82
InChI Key: KMYBVGHYWQWHLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C19H17ClN4O3 and its molecular weight is 384.82. The purity is usually 95%.
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Scientific Research Applications

Oxidation Reactivity and Synthetic Routes

  • Research on the chemical oxidation of compounds similar to the one , such as 2-(pyridin-2-yl)-N,N-diphenylacetamide, has shown various products depending on the oxidant and reaction conditions, highlighting the complexity and versatility of chemical transformations in synthetic chemistry (Pailloux et al., 2007).

Antimicrobial Applications

  • Synthesis of novel pyrimidinones, oxazinones, and their derivatives has demonstrated antimicrobial activities, which can be achieved using specific starting materials such as citrazinic acid. This indicates potential applications in developing new antimicrobial agents (Hossan et al., 2012).

Molecular Docking and Screening

  • The preparation of novel pyridine and fused pyridine derivatives followed by molecular docking screenings towards specific target proteins reveals a method for assessing the biological activity of new compounds. This approach is crucial for drug discovery and development (Flefel et al., 2018).

Patent Trends in Pharma

  • A study reflecting on patents in the pharmaceutical market mentioned pyridazino(4,5-b)indole-1-acetamide compounds and their varied biological activities. This highlights the importance of patent trends in identifying new therapeutic candidates (Habernickel, 2002).

Synthesis and Biological Evaluation

  • The synthesis of compounds with structures similar to the compound has been explored for antimicrobial and antioxidant activities. This suggests a broader application of these compounds in addressing microbial infections and oxidative stress (H et al., 2015).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O3/c20-15-3-5-16(6-4-15)27-13-18(25)22-10-11-24-19(26)8-7-17(23-24)14-2-1-9-21-12-14/h1-9,12H,10-11,13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYBVGHYWQWHLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN(C(=O)C=C2)CCNC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)acetamide

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